molecular formula C24H21N3O2S B4848771 N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide

Cat. No.: B4848771
M. Wt: 415.5 g/mol
InChI Key: YCFZNHLQPVICEU-UHFFFAOYSA-N
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Description

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is a complex organic compound with a molecular formula of C21H19N3O2S This compound is known for its unique structural features, which include a benzoxazole ring, a phenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide typically involves multiple steps. One common method includes the reaction of 3-(1,3-benzoxazol-2-yl)aniline with isocyanates or isothiocyanates under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2S/c1-15(2)16-10-12-17(13-11-16)22(28)27-24(30)25-19-7-5-6-18(14-19)23-26-20-8-3-4-9-21(20)29-23/h3-15H,1-2H3,(H2,25,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFZNHLQPVICEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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